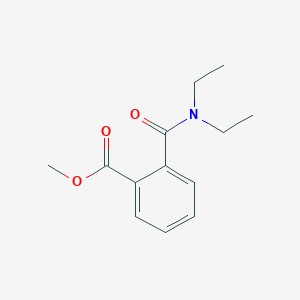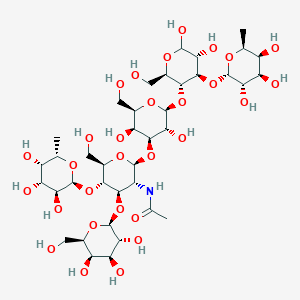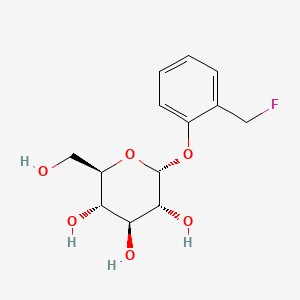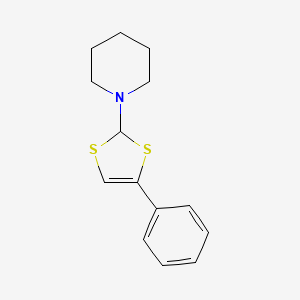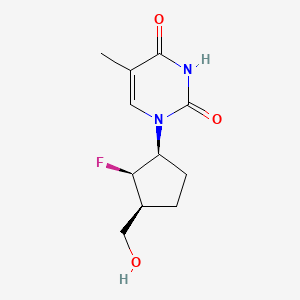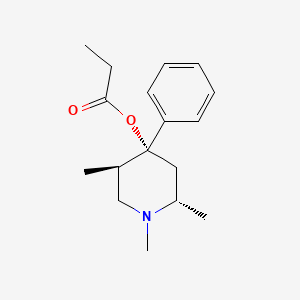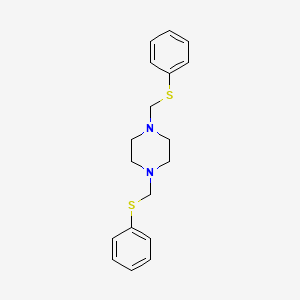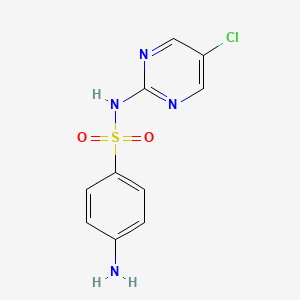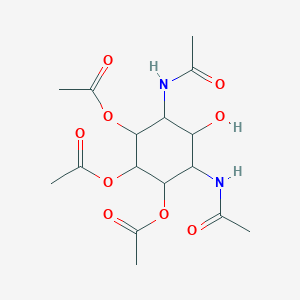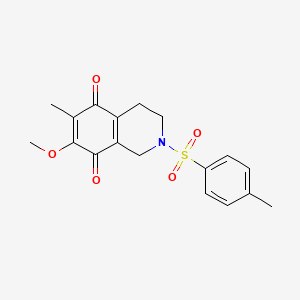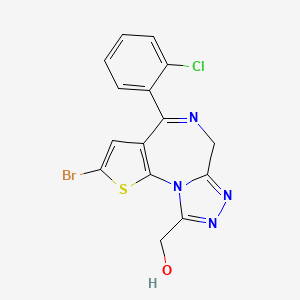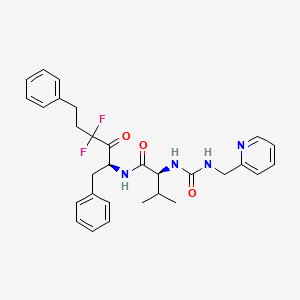
Allerest
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allerest is a brand name for a combination of active ingredients used to treat symptoms of allergies and colds. The primary active ingredients in this compound are chlorpheniramine and pseudoephedrine. Chlorpheniramine is an antihistamine that helps reduce allergy symptoms such as runny nose, sneezing, and itching. Pseudoephedrine is a decongestant that relieves nasal congestion by narrowing the blood vessels in the nasal passages .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of these compounds typically involves large-scale chemical synthesis using similar reaction pathways but optimized for efficiency and yield. The processes are carried out in controlled environments to ensure the purity and quality of the final products .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Major Products
Chlorpheniramine N-oxides: Formed through oxidation reactions.
Methamphetamine: Formed through the reduction of pseudoephedrine.
Various aromatic derivatives: Formed through substitution reactions.
Scientific Research Applications
Allerest’s active ingredients have various applications in scientific research:
Mechanism of Action
Chlorpheniramine
Chlorpheniramine works by blocking the H1 histamine receptors, preventing histamine from binding and causing allergic symptoms. This reduces symptoms such as itching, sneezing, and runny nose .
Pseudoephedrine
Pseudoephedrine acts as a sympathomimetic agent, stimulating the adrenergic receptors in the nasal mucosa. This leads to vasoconstriction, reducing nasal congestion and improving airflow .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another antihistamine used to treat allergy symptoms, but with less sedative effects compared to chlorpheniramine.
Loratadine: A second-generation antihistamine that also treats allergy symptoms with minimal sedation.
Diphenhydramine: A first-generation antihistamine with more pronounced sedative effects.
Phenylephrine: A decongestant similar to pseudoephedrine but with a different mechanism of action.
Uniqueness
Allerest’s combination of chlorpheniramine and pseudoephedrine provides both antihistamine and decongestant effects, making it effective for treating a wide range of allergy and cold symptoms. This dual action sets it apart from other medications that may only target one type of symptom .
Properties
Molecular Formula |
C29H37Cl2N3O5 |
|---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
(1S,2R)-2-amino-1-phenylpropan-1-ol;(E)-but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H19ClN2.C9H13NO.C4H4O4.ClH/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-7(10)9(11)8-5-3-2-4-6-8;5-3(6)1-2-4(7)8;/h3-9,11,15H,10,12H2,1-2H3;2-7,9,11H,10H2,1H3;1-2H,(H,5,6)(H,7,8);1H/b;;2-1+;/t;7-,9-;;/m.1../s1 |
InChI Key |
GOQAWIMOCRYMDU-IZQVPJFXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)N.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


